An In-depth Technical Guide to 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid
An In-depth Technical Guide to 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate world of synthetic organic chemistry continually presents novel molecules with the potential for significant impact in drug discovery and materials science. Among these, halogenated benzoic acid derivatives stand out for their versatile reactivity and presence in numerous biologically active compounds. This guide focuses on a specific, yet important, member of this class: 5-Bromo-2-[(4--chlorobenzyl)oxy]benzoic acid . As a Senior Application Scientist, this document is crafted to provide not just a collection of data, but a cohesive narrative that explains the 'why' behind the 'how'—from its synthesis to its analytical characterization and potential applications. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently replicate and build upon these findings.
Core Molecular Attributes
The foundational step in understanding any chemical entity is to define its fundamental properties. These values are critical for stoichiometric calculations in synthesis, for confirmation of its identity via mass spectrometry, and for overall experimental design.
| Property | Value | Source |
| Molecular Weight | 341.58 g/mol | [1] |
| CAS Number | 62176-36-7 | [1] |
| Empirical Formula | C₁₄H₁₀BrClO₃ | [1] |
Synthesis Pathway: A Representative Protocol via Williamson Ether Synthesis
While specific literature detailing the synthesis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid is not widely available, its structure strongly suggests a logical and well-established synthetic route: the Williamson ether synthesis.[2] This reaction is a cornerstone of organic chemistry for the formation of ethers and involves the reaction of an alkoxide with a primary alkyl halide.[3]
The proposed pathway involves the reaction of 5-bromosalicylic acid with 4-chlorobenzyl chloride. The phenolic hydroxyl group of 5-bromosalicylic acid is more acidic than the carboxylic acid proton in the presence of a suitable base, allowing for its selective deprotonation to form a phenoxide, which then acts as a nucleophile.
Precursor Materials:
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Properties |
| 5-Bromosalicylic acid | 217.02 | 159-162 | White to slightly beige powder, soluble in water.[4][5] |
| 4-Chlorobenzyl chloride | 161.03 | 27-29 | Colorless to white crystalline solid, lachrymatory, moisture sensitive.[6][7] |
Detailed Experimental Protocol:
-
Deprotonation of 5-Bromosalicylic Acid:
-
In a round-bottom flask, dissolve 1 equivalent of 5-bromosalicylic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add 2.2 equivalents of a suitable base, such as anhydrous potassium carbonate (K₂CO₃). The second equivalent is to ensure the deprotonation of the carboxylic acid as well, preventing it from interfering with the reaction.
-
Stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the dipotassium salt.
-
-
Addition of the Alkylating Agent:
-
To the stirred suspension, add 1.1 equivalents of 4-chlorobenzyl chloride.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the aqueous solution with 2M hydrochloric acid (HCl) until the pH is approximately 2-3. This will protonate the carboxylic acid, leading to the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid.
-
Caption: Williamson Ether Synthesis Workflow
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.[8] For 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, both ¹H and ¹³C NMR would provide definitive structural information.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and the benzyl rings, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the aromatic carbons. The number of distinct signals will confirm the overall symmetry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound.[8]
-
Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 341.58 g/mol .
-
Isotopic Pattern: Due to the presence of both bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak.[9] Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This will result in a cluster of peaks for the molecular ion (M, M+2, M+4) with a predictable intensity ratio, providing unambiguous confirmation of the elemental composition.
Caption: Logic of Isotopic Pattern in Mass Spectrometry
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the synthesized compound.[10]
-
Method: A reversed-phase HPLC method using a C18 column with a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., phosphoric or formic acid) is typically employed for benzoic acid derivatives.[11]
-
Detection: UV detection at a wavelength where the aromatic system of the molecule shows strong absorbance would be appropriate.
-
Purity Assessment: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Potential Applications and Strategic Importance
Substituted benzoic acids are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[12] The presence of multiple functional groups in 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid—the carboxylic acid, the ether linkage, and two different halogen atoms—makes it a highly versatile intermediate.
-
Pharmaceutical Synthesis: The carboxylic acid group can be readily converted into esters or amides, allowing for its incorporation into larger, more complex drug molecules. The halogen atoms provide sites for further functionalization, for example, through cross-coupling reactions.
-
Agrochemical Development: Similar to its role in pharmaceuticals, this compound can serve as a scaffold for the synthesis of novel herbicides, fungicides, or insecticides.
-
Materials Science: The rigid aromatic structure and the presence of polar functional groups suggest potential applications in the development of novel polymers or liquid crystals.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[14]
-
Precursor Hazards: Be particularly cautious with 4-chlorobenzyl chloride, as it is a lachrymator and is moisture sensitive.[6] 5-bromosalicylic acid is known to cause skin and eye irritation.[15]
-
General Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16]
References
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-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid ethyl ester. [Link]
-
PubChem. 5-Bromosalicylic acid. [Link]
-
YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]
-
VelocityEHS. Benzoic Acid – Uses and Safety. [Link]
-
PMC. 3,5-Bis(benzyloxy)benzoic acid. [Link]
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YouTube. synthesis & cleavage of benzyl ethers. [Link]
-
ResearchGate. An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]
-
New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
-
University of Calgary. Ch13 - Mass Spectroscopy. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]
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MDPI. 4-Chlorobenzyl Chloride. [Link]
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Justlong in Food. Application of Benzoic Acid. [Link]
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SIELC Technologies. Benzoic Acid. [Link]
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A&A Pharmachem. SDS of Benzoic Acid: Important Data and Information Collected. [Link]
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ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
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ResearchGate. 4-Chlorobenzyl Chloride. [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]
-
Justlong in Food. Application Areas of Benzoic Acid. [Link]
-
Chemguide. mass spectra - the M+2 peak. [Link]
-
US Chemical Supplier. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]
-
Wordpress. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Benzoic Acid Derivatives in Synthesis. [Link]
-
ChemBK. 4-Chlorobenzyl chloride. [Link]
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